molecular formula C12H11NOS B8372981 1-(2-Phenyl-thiazol-5-yl)-propan-1-one

1-(2-Phenyl-thiazol-5-yl)-propan-1-one

Cat. No.: B8372981
M. Wt: 217.29 g/mol
InChI Key: AVDLGWCVMMIVFW-UHFFFAOYSA-N
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Description

1-(2-Phenyl-thiazol-5-yl)-propan-1-one is a heterocyclic organic compound featuring a thiazole ring substituted with a phenyl group at position 2 and a propan-1-one moiety at position 4. For example, ketone-containing thiazoles are often prepared using starting materials like phenylhydrazine or substituted acetophenones, followed by cyclization or coupling reactions .

The compound’s molecular formula is inferred as C₁₂H₁₁NOS (molecular weight: 217.29 g/mol).

Properties

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one

InChI

InChI=1S/C12H11NOS/c1-2-10(14)11-8-13-12(15-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3

InChI Key

AVDLGWCVMMIVFW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(S1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in the Thiazole Family

Key structural analogues include thiazole derivatives with variations in substituents at positions 2 and 5. The following table summarizes critical differences:

Compound Name Molecular Formula Substituents (Thiazole Ring) Molecular Weight (g/mol) Key Properties/Synthesis References
1-(2-Phenyl-thiazol-5-yl)-propan-1-one C₁₂H₁₁NOS 2-Ph, 5-propan-1-one 217.29 Likely synthesized via ketone functionalization; biological activity inferred from class
1-(2-Amino-4-methyl-thiazol-5-yl)ethanone C₆H₈N₂OS 2-NH₂, 4-Me, 5-acetyl 156.20 Prepared via condensation; toxicological properties not fully investigated
1-[4-Methyl-2-(propan-2-yl)-thiazol-5-yl]ethan-1-one C₁₀H₁₅NOS 4-Me, 2-$i$-Pr, 5-acetyl 197.30 Used in medicinal chemistry; commercial availability noted
1-(4-Hydroxyphenyl)propan-1-one C₉H₁₀O₂ Non-thiazole; aromatic ketone 150.18 Precursor for silyl-protected derivatives (e.g., TBSCl reactions)
Key Observations:
  • Substituent Effects: The presence of electron-withdrawing groups (e.g., ketones) at position 5 enhances reactivity for further functionalization, as seen in propan-1-one derivatives used in coupling reactions . Amino or methyl groups (e.g., in C₆H₈N₂OS) may modulate solubility and bioavailability .
  • Synthetic Flexibility : Compounds like 1-(4-hydroxyphenyl)propan-1-one serve as versatile intermediates for synthesizing protected derivatives, highlighting the adaptability of ketone-containing precursors .

Heterocyclic Analogues with Propan-1-one Moieties

Beyond thiazoles, propan-1-one groups are found in pyrazoline and pyrazole derivatives, which exhibit distinct biological profiles:

Compound Name (Example) Core Structure Key Substituents Biological Activity References
1-{3-(4-Chlorophenyl)-5-[4-($i$-Pr)phenyl]-pyrazol-1-yl}propan-1-one Pyrazoline 3-Cl-Ph, 5-$i$-Pr-Ph, 1-propan-1-one Anticancer, antimicrobial
1-(Thiophen-2-yl)-propan-1-one derivatives Thiophene Thiophenyl + propan-1-one Antitumor (inferred from class)
Key Observations:
  • Electronic Properties : Thiophene and pyrazoline cores introduce distinct electronic environments compared to thiazoles, influencing binding affinities in biological systems .

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